1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine
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Overview
Description
1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an ethyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine typically involves the following steps:
Nitration of 2-chlorotoluene: The starting material, 2-chlorotoluene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-6-nitrotoluene.
Formation of 2-chloro-6-nitrophenylpyruvic acid: The nitrated product is then subjected to a condensation reaction with a lower alkyl ester of oxalic acid in the presence of an alkali metal lower alkoxide to form 2-chloro-6-nitrophenylpyruvic acid.
Cyclization and Ethylation: The intermediate is then cyclized and ethylated to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-(2-Amino-6-nitrophenyl)-4-ethylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Chloro-6-nitrophenyl)piperazine: Lacks the ethyl group on the piperazine ring.
2-Chloro-6-nitrophenol: Contains a hydroxyl group instead of the piperazine ring.
2-Chloro-6-nitrobenzonitrile: Contains a nitrile group instead of the piperazine ring.
Uniqueness: 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine is unique due to the presence of both the nitro and chloro groups on the phenyl ring, combined with the ethyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-14-6-8-15(9-7-14)12-10(13)4-3-5-11(12)16(17)18/h3-5H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVWSWSEVQQEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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